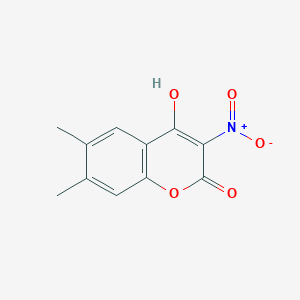
4-Hydroxy-6,7-dimethyl-3-nitro-2H-1-benzopyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1-Benzopyran-2-one, 4-hydroxy-6,7-dimethyl-3-nitro- is a chemical compound belonging to the benzopyran family Benzopyrans are known for their diverse biological activities and are commonly found in various natural products
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 4-hydroxy-6,7-dimethyl-3-nitro- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxycoumarin and suitable nitro and methylating agents.
Methylation: The methyl groups are introduced through methylation reactions, which can be carried out using methyl iodide or dimethyl sulfate in the presence of a base.
Cyclization: The final step involves cyclization to form the benzopyran ring structure, typically using acidic or basic catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and methylation processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran-2-one, 4-hydroxy-6,7-dimethyl-3-nitro- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzopyran derivatives.
Scientific Research Applications
2H-1-Benzopyran-2-one, 4-hydroxy-6,7-dimethyl-3-nitro- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-2-one, 4-hydroxy-6,7-dimethyl-3-nitro- involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
Coumarin: A parent compound with a similar benzopyran structure but lacking the nitro and methyl groups.
4-Hydroxycoumarin: Similar to the target compound but without the nitro and dimethyl substitutions.
Dihydrocoumarin: A reduced form of coumarin with a saturated benzopyran ring.
Uniqueness
2H-1-Benzopyran-2-one, 4-hydroxy-6,7-dimethyl-3-nitro- is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activities. The dimethyl groups also contribute to its unique steric and electronic properties, differentiating it from other benzopyran derivatives.
Properties
CAS No. |
55005-22-6 |
|---|---|
Molecular Formula |
C11H9NO5 |
Molecular Weight |
235.19 g/mol |
IUPAC Name |
4-hydroxy-6,7-dimethyl-3-nitrochromen-2-one |
InChI |
InChI=1S/C11H9NO5/c1-5-3-7-8(4-6(5)2)17-11(14)9(10(7)13)12(15)16/h3-4,13H,1-2H3 |
InChI Key |
WOZQGVWTWZLETB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=O)C(=C2O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















